molecular formula C19H15N5O3S B2698769 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 1904020-30-9

2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2698769
CAS No.: 1904020-30-9
M. Wt: 393.42
InChI Key: AXHBPDNFNFSBGY-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Acetamide Development

Heterocyclic acetamides have emerged as critical scaffolds in medicinal chemistry due to their adaptability in modulating pharmacokinetic and pharmacodynamic properties. The origins of heterocyclic chemistry trace back to the late 19th century, with Viktor Meyer’s discovery of thiophene in 1882 marking a pivotal moment in understanding sulfur-containing heterocycles. Early acetamide derivatives, such as trazodone—a triazolopyridine-based antidepressant—demonstrated the therapeutic potential of nitrogen-rich heterocycles. Trazodone’s success in the 1980s validated the strategic incorporation of heteroatoms to enhance receptor affinity and metabolic stability, principles that underpin modern acetamide design.

The evolution of acetamide chemistry accelerated with the recognition of privileged scaffolds, defined as molecular frameworks capable of interacting with multiple biological targets. Benzodioxole, for instance, gained prominence for its electron-rich aromatic system, which facilitates π-π stacking interactions with protein binding sites. By the 21st century, hybrid molecules combining acetamide linkages with heterocyclic cores became a focal point for addressing complex diseases, particularly cancer and infectious disorders.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c25-19(9-12-3-5-14-15(8-12)27-11-26-14)20-10-18-22-21-17-6-4-13(23-24(17)18)16-2-1-7-28-16/h1-8H,9-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHBPDNFNFSBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the triazolopyridazine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Triazole-Thiazole-Acetamide Derivatives (9a–9e)

Compounds 9a–9e (from ) share an acetamide linker but differ in their core structures. For example:

  • 9a : Contains a benzimidazole-triazole-thiazole framework.
  • 9c : Features a 4-bromophenyl substituent on the thiazole ring.

Key Differences :

  • The target compound uses a triazolopyridazine core, whereas 9a–9e employ benzimidazole-triazole systems.
Target Compound vs. S-Alkyl Triazole-Thiol Derivatives

Safonov (2020) synthesized N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, which include thiophene and triazole motifs. However, these lack the pyridazine ring and benzodioxole group, likely reducing steric bulk compared to the target compound .

Table 1: Comparative Data

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound Triazolopyridazine Benzodioxole, Thiophene Not Reported Pending characterization
9a () Benzimidazole-Triazole Phenylthiazole 198–200 IR: 3250 (N–H), 1680 (C=O)
9c () Benzimidazole-Triazole 4-Bromophenylthiazole 210–212 ¹H NMR: δ 8.21 (s, 1H, triazole)
Safonov (2020) Derivative Triazole-Thiol Thiophenemethyl 175–178 IR: 3200 (N–H), 1650 (C=S)

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure incorporates various heterocyclic components that may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C19H16N4O3S\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a benzodioxole moiety, a thiophene ring, and a triazolo-pyridazine fragment, which are known for their diverse biological activities.

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles and triazoles have shown effectiveness against various bacterial strains and fungi. The presence of the benzodioxole and thiophene rings may enhance the compound's interaction with microbial targets, potentially leading to effective inhibition of growth or viability.

Anticancer Properties

The compound's structural components have been associated with anticancer activities. Research indicates that compounds containing triazole and pyridazine rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on related triazole derivatives have demonstrated their ability to inhibit key signaling pathways involved in tumor growth.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in critical cellular processes. The modulation of these targets may lead to altered pathways associated with disease states.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or structural analogs:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various benzodioxole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects (MIC values ranging from 10 to 50 µg/mL) .
  • Anticancer Activity : In vitro assays on related triazole compounds revealed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis and showed synergistic effects when combined with conventional chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the benzodioxole and thiophene rings affect biological activity. For example, increasing electron-withdrawing groups on the thiophene ring enhanced anticancer potency in several tested compounds .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsKey FindingsReferences
AntimicrobialBenzodioxole DerivativesSignificant inhibition against E. coli (MIC 10-50 µg/mL)
AnticancerTriazole CompoundsInduced apoptosis in MCF-7 cells; synergistic with doxorubicin
SAR AnalysisVarious ModificationsEnhanced potency with electron-withdrawing groups on thiophene

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